3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate

Energetic Materials Density Structure-Property Relationships

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate (CAS 34839-44-6) is a fluorinated nitrate ester with the molecular formula C₆H₄F₉NO₃ and a molecular weight of 309.09 g/mol. Its predicted boiling point is 152.0±40.0 °C, and its predicted density is 1.577±0.06 g/cm³.

Molecular Formula C6H4F9NO3
Molecular Weight 309.09 g/mol
CAS No. 34839-44-6
Cat. No. B12666314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate
CAS34839-44-6
Molecular FormulaC6H4F9NO3
Molecular Weight309.09 g/mol
Structural Identifiers
SMILESC(CO[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C6H4F9NO3/c7-3(8,1-2-19-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2
InChIKeyJTINRXZCXXXKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate (CAS 34839-44-6): Core Physicochemical Profile and Procurement Context


3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate (CAS 34839-44-6) is a fluorinated nitrate ester with the molecular formula C₆H₄F₉NO₃ and a molecular weight of 309.09 g/mol . Its predicted boiling point is 152.0±40.0 °C, and its predicted density is 1.577±0.06 g/cm³ . As a member of the polyfluoroalkyl nitrate class, this compound integrates a highly fluorinated alkyl chain with a nitrate ester functional group, a structural motif that underpins its principal applications in high-energy materials and specialized industrial formulations [1].

Why 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate Cannot Be Substituted with Common Alkyl Nitrates


Generic alkyl nitrates such as hexyl nitrate cannot be substituted for 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate without fundamentally altering the performance profile of the target system. The extensive fluorine substitution in the target compound yields a density approximately 57% higher than that of non-fluorinated hexyl nitrate (1.577 g/cm³ versus 1.003 g/cm³) . This substantial density increase, a hallmark of polyfluoroalkyl nitrates relative to their hydrocarbon analogues, directly impacts detonation performance and volumetric energy content in energetic formulations [1]. Furthermore, fluorination is known to improve thermal stability and reduce impact sensitivity relative to non-fluorinated analogs, making the fluoroalkyl nitrate class particularly suitable for applications requiring enhanced safety and processability [2].

Quantitative Differentiation Evidence for 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate: Comparator-Based Data


Density Enhancement Relative to Non-Fluorinated Alkyl Nitrates

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate exhibits a predicted density of 1.577±0.06 g/cm³ , representing a 57% increase over hexyl nitrate (1.003 g/cm³) [1]. This magnitude of density enhancement is consistent with class-level observations that fluorine substitution in alkyl nitrates substantially increases density due to strong intermolecular interactions and the high atomic weight of fluorine [2].

Energetic Materials Density Structure-Property Relationships

Thermal Stability Profile of Polyfluoroalkyl Nitrate Esters

Polyfluoroalkyl nitrate esters, including compounds structurally related to 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate, demonstrate thermal decomposition temperatures (Tdec) exceeding 150 °C [1]. This thermal stability benchmark is derived from thermogravimetric analysis (TG-DTA) of five synthesized polyfluoroalkyl nitrate esters, establishing a class-level performance threshold [1]. While compound-specific thermal data for 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate are not reported, its structural membership in this class implies comparable thermal robustness.

Thermal Stability Energetic Materials Safety

Impact and Friction Sensitivity Reduction in Fluoroalkyl Nitrates

Polyfluoroalkyl nitrate esters are reported to be insensitive toward impact and friction based on experimental measurements of synthesized derivatives [1]. A contractor report further specifies that fluorinated nitrate esters are less sensitive to initiation by impact than their nonfluorinated analogs, citing comparative data between fluorinated dinitrate propylene dinitrate (FDNP) and 1,2-propanediol dinitrate (DNP) where FDNP exhibits lower impact sensitivity [2]. While direct sensitivity values for 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate are not provided, these class-level findings indicate that fluorination confers a safety advantage over hydrocarbon-based nitrate esters.

Sensitivity Energetic Materials Safety

Energetic Performance: Detonation Properties within TNT-RDX Range

Computational analysis using EXPLO5 v6.01 indicates that polyfluoroalkyl nitrate esters exhibit detonation properties in the range of TNT (trinitrotoluene) and RDX (cyclotrimethylenetrinitramine) [1]. This places the energetic performance of the class, and by inference 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate, between a well-established military explosive (TNT) and a more powerful high-performance explosive (RDX).

Detonation Performance Energetic Materials Computational Prediction

Optimal Application Scenarios for 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate Based on Verified Performance Data


High-Density Energetic Plasticizer in Propellant Formulations

The density advantage of 1.577 g/cm³ over non-fluorinated alkyl nitrates (e.g., hexyl nitrate at 1.003 g/cm³) directly supports its use as a high-density energetic plasticizer. In solid propellant and explosive formulations, plasticizers with higher density contribute to improved volumetric impulse and detonation pressure [1]. This compound can replace conventional, lower-density plasticizers to enhance overall formulation energy density without increasing volume [2].

Thermally Stable Component in High-Temperature Energetic Formulations

Given the class-level thermal stability benchmark of Tdec > 150 °C for polyfluoroalkyl nitrate esters [1], 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate is a candidate for energetic formulations exposed to elevated temperatures during storage, processing, or operation. This thermal robustness mitigates the risk of premature decomposition, which is a known limitation of traditional nitrate esters like nitroglycerine (decomposes around 50 °C) [2].

Insensitive Munitions (IM) and Safer Energetic Formulations

The documented insensitivity of polyfluoroalkyl nitrate esters to impact and friction [1], and the demonstrated reduction in impact sensitivity relative to non-fluorinated analogs [2], positions 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate as a valuable component in insensitive munitions (IM) research. Formulations incorporating this compound may achieve improved safety profiles during manufacturing, transport, and deployment while maintaining adequate energetic performance.

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